N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
“N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure suggests it could be involved in various chemical reactions and interactions due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide” likely involves multiple steps, including the formation of hydrazones and amides. A possible synthetic route could involve:
Formation of Hydrazone: Reacting 3-ethoxy-4-propoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Amide Formation: Reacting the hydrazone with 5-chloro-2-methylphenyl isocyanate to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings and alkoxy groups suggests potential oxidation reactions.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, potentially serving as an intermediate in organic synthesis.
Biology
Medicine
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry
Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests potential interactions with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-oxoacetamide: Lacks the hydrazone moiety.
N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxybenzylidene)hydrazinyl]-2-oxoacetamide: Lacks the propoxy group.
Uniqueness
The unique combination of functional groups in “N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24ClN3O4 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-4-10-29-18-9-7-15(11-19(18)28-5-2)13-23-25-21(27)20(26)24-17-12-16(22)8-6-14(17)3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,26)(H,25,27)/b23-13+ |
InChI Key |
PQSBBHHXVLNKNM-YDZHTSKRSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
Origin of Product |
United States |
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